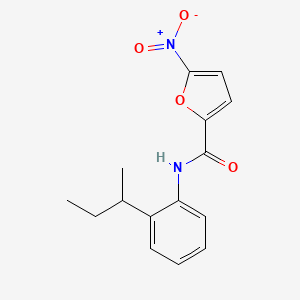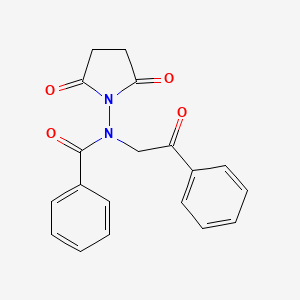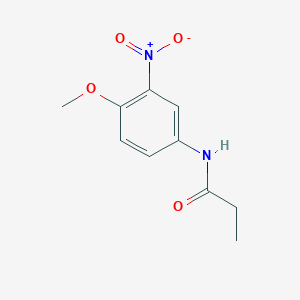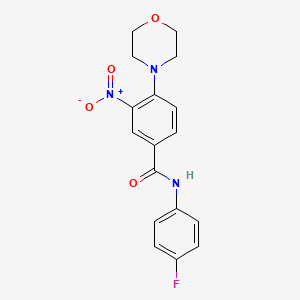
N-(2-sec-butylphenyl)-5-nitro-2-furamide
Overview
Description
N-(2-sec-butylphenyl)-5-nitro-2-furamide, also known as NSBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as neuroscience, pharmacology, and toxicology. NSBP is a potent inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in the perception of pain and inflammation.
Mechanism of Action
N-(2-sec-butylphenyl)-5-nitro-2-furamide exerts its effects by binding to the TRPV1 channel and inhibiting its activity. The TRPV1 channel is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and inflammation. Upon activation, the TRPV1 channel allows the influx of calcium ions into the cell, leading to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which mediate pain and inflammation. This compound inhibits the TRPV1 channel by binding to a specific site on the channel and blocking the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of the TRPV1 channel in a dose-dependent manner. In vivo studies have shown that this compound reduces pain and inflammation in animal models of various diseases such as arthritis, neuropathic pain, and cancer pain. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(2-sec-butylphenyl)-5-nitro-2-furamide has several advantages and limitations for lab experiments. One advantage is that this compound is a potent and selective inhibitor of the TRPV1 channel, which allows for the investigation of the role of TRPV1 channels in various physiological and pathological processes. Another advantage is that this compound is relatively stable and can be easily synthesized in large quantities. One limitation is that this compound has low solubility in water, which can limit its use in certain experiments. Another limitation is that this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for the study of N-(2-sec-butylphenyl)-5-nitro-2-furamide. One direction is to investigate the potential therapeutic applications of this compound in various diseases such as diabetes, cancer, and neurodegenerative disorders. Another direction is to investigate the potential side effects of this compound and its safety in humans. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its purity and yield. Finally, future studies could investigate the potential of this compound as a tool for investigating the role of TRPV1 channels in various physiological and pathological processes.
Scientific Research Applications
N-(2-sec-butylphenyl)-5-nitro-2-furamide has been extensively studied for its potential applications in various scientific fields. In neuroscience, this compound has been shown to inhibit the TRPV1 channel, which is involved in the perception of pain and inflammation. Therefore, this compound has been investigated as a potential analgesic and anti-inflammatory agent. In pharmacology, this compound has been studied as a potential drug candidate for the treatment of various diseases such as diabetes, cancer, and neurodegenerative disorders. In toxicology, this compound has been used as a tool to investigate the role of TRPV1 channels in various physiological and pathological processes.
properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-10(2)11-6-4-5-7-12(11)16-15(18)13-8-9-14(21-13)17(19)20/h4-10H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYQNDVCRCGIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4407030.png)
![3-{[(4-methoxybenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4407032.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4407037.png)
![1-{[2,4-dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-phenyl-2-pyrrolidinone](/img/structure/B4407038.png)
![1-[3-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4407044.png)
![N-(2-ethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4407048.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4407054.png)
![N-[(3-pyridinylamino)carbonothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4407061.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4407076.png)
![N-(3-acetylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407094.png)
![2-(2-bromo-6-ethoxy-4-{[(2-furylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4407102.png)

